5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate
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Overview
Description
5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate is an organic compound with the molecular formula C15H26O5. It is a derivative of cyclohexane, featuring both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate typically involves the esterification of 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate
- 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexanol
- 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexanone
Uniqueness
5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate is unique due to its combination of ester and ketone functional groups, which confer distinct reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
138743-42-7 |
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Molecular Formula |
C15H26O5 |
Molecular Weight |
286.36 g/mol |
IUPAC Name |
(5,5-diethoxy-1,3,3-trimethyl-2-oxocyclohexyl) acetate |
InChI |
InChI=1S/C15H26O5/c1-7-18-15(19-8-2)9-13(4,5)12(17)14(6,10-15)20-11(3)16/h7-10H2,1-6H3 |
InChI Key |
RKWTWSJLMFQOBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(C(=O)C(C1)(C)OC(=O)C)(C)C)OCC |
Origin of Product |
United States |
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